molecular formula C17H15ClN2O B1662802 9-Hydroxyellipticine hydrochloride CAS No. 52238-35-4

9-Hydroxyellipticine hydrochloride

カタログ番号: B1662802
CAS番号: 52238-35-4
分子量: 298.8 g/mol
InChIキー: DLDKVFOKLGPVBT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

9-ヒドロキシエルリプチシン塩酸塩は、抗腫瘍作用を持つアルカロイド化合物です。これは、トポイソメラーゼII(Topo II)とリアノジン受容体(RyR)の強力な阻害剤として作用します。

準備方法

合成経路: 9-ヒドロキシエルリプチシン塩酸塩の合成経路は、いくつかの段階を含みます。合成の詳細な情報はありませんが、一般的には、より単純な前駆体からの化学変換によって達成されます。

工業生産: 残念ながら、大規模な工業生産方法に関する情報は限られています。研究者は、この化合物を得るために、さまざまな合成戦略を探求してきました。

化学反応の分析

Decomposition in Polar Solvents

9-Hydroxyellipticine undergoes decomposition in polar solvents, forming two primary products:

  • 9-Oxo-ellipticine via oxidation.

  • C10-nucleophilic adducts through acid-catalyzed nucleophilic addition.

Key findings from redox colorimetry studies include:

Reaction PathwayConditionsProductsAnalytical Method
OxidationPolar solvents (e.g., methanol, water)9-Oxo-ellipticineUV-Vis spectroscopy
Nucleophilic additionAcidic media (pH < 5)C10-adducts (e.g., with acetate ions)Reflection colorimetry

Stabilization is achieved by maintaining pH > 7 and using non-nucleophilic solvents like dimethylformamide (DMF) .

DNA Interaction and Redox Activity

9-Hydroxyellipticine hydrochloride intercalates into DNA, inducing helix unwinding. Its redox properties facilitate reactive oxygen species (ROS) generation, contributing to DNA damage:

PropertyValueMethodReference
DNA binding constant (Kₐ)2.0 × 10⁶ M⁻¹Fluorescence quenching
Unwinding angle12°Topoisomerase II assay
ROS generationConfirmed in Hela S-3 cellsDCFH-DA assay

Stability Under Physiological Conditions

The compound exhibits pH-dependent stability:

  • pH 7.4 (blood) : Half-life of ~4 hours due to gradual oxidation.

  • pH 5.0 (lysosomal) : Rapid decomposition (<1 hour) via nucleophilic adduct formation .

Comparative Reactivity with Analogues

Reactivity trends in the ellipticine series:

CompoundDNA Affinity (Kₐ, M⁻¹)Anticancer Efficacy (L1210 cell kill)
9-Hydroxyellipticine2.0 × 10⁶99.96%
Ellipticine (parent)4.0 × 10⁶92%
9-Methoxyellipticine2.0 × 10⁶50%

The hydroxyl group enhances DNA intercalation but reduces metabolic stability compared to methoxy derivatives .

Degradation Pathways in Solution

Degradation mechanisms identified via HPLC and mass spectrometry:

  • Oxidative degradation : Dominant in aerobic conditions, forming quinone-like structures.

  • Hydrolytic degradation : Minor pathway at high humidity, producing ring-opened byproducts .

科学的研究の応用

9-Hydroxyellipticine hydrochloride exhibits several key biological activities:

  • Antitumor Activity : It has demonstrated potent antitumor effects against various cancer cell lines.
    • IC50 Values :
      • HeLa S-3 cells: 1.6 μM
      • 293T cells: 1.2 μM .
    • In vivo studies indicate significant growth inhibition of L1210 murine leukemia cells with an IC50 as low as 3 nM .
  • Mechanism of Action :
    • Topoisomerase II Inhibition : The compound acts primarily by inhibiting topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition leads to DNA strand breaks and ultimately cell death in cancer cells .
    • DNA Intercalation : It intercalates into DNA, disrupting the normal function of the genetic material and enhancing its antitumor efficacy .
  • Antioxidant Properties : The compound also exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress in cells .

Antitumor Efficacy

A study published in Toxicology and Applied Pharmacology highlighted the effects of 9-hydroxyellipticine on murine models. The results showed that administration at doses of 5 or 10 mg/kg led to chromosomal aberrations in bone marrow cells, indicating a potent interaction with cellular DNA .

Cardioprotective Effects

Research conducted by Saeki et al. demonstrated that 9-hydroxyellipticine provides cardioprotective effects during ischemia-reperfusion injury in isolated rat hearts. This suggests potential applications beyond oncology, particularly in cardiovascular medicine .

Mechanistic Insights

Ohashi et al. explored the compound's ability to inhibit p53 protein phosphorylation, a critical pathway in cancer progression. Their findings indicated that this inhibition could serve as a mechanism for its anticancer properties .

Research Applications

The applications of this compound extend into various research domains:

  • Cancer Research : As a model compound for studying DNA intercalators and topoisomerase inhibitors.
  • Pharmacology : Investigating its potential as a dual-action drug targeting both cancer and oxidative stress.
  • Drug Development : Its structural characteristics make it a candidate for further modifications aimed at enhancing efficacy and reducing toxicity.

作用機序

正確なメカニズムは現在調査中です。 細胞プロセスに影響を与える分子標的との相互作用を伴う可能性があります。

6. 類似の化合物との比較

9-ヒドロキシエルリプチシン塩酸塩は、Topo IIとRyRの二重阻害によって際立っています。類似の化合物には、エルリプチシンやその他のアルカロイドが含まれます。

類似化合物との比較

9-Hydroxyellipticine hydrochloride stands out due to its dual inhibition of Topo II and RyR. Similar compounds include ellipticine and other alkaloids.

生物活性

9-Hydroxyellipticine hydrochloride is a derivative of ellipticine, a compound known for its diverse biological activities, particularly in cancer treatment. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

9-Hydroxyellipticine exhibits its biological effects primarily through DNA intercalation and topoisomerase II inhibition . The compound has a high affinity for DNA, which allows it to disrupt DNA replication and transcription processes, leading to apoptosis in cancer cells . Additionally, it selectively inhibits the phosphorylation of the p53 protein, which plays a crucial role in regulating the cell cycle and apoptosis .

Antitumor Activity

The antitumor properties of 9-hydroxyellipticine have been extensively studied. Key findings include:

  • Inhibition of Cancer Cell Growth : In vitro studies demonstrate that 9-hydroxyellipticine has an IC50 value of approximately 3 nM against L1210 murine leukemia cells . This indicates a potent ability to inhibit tumor cell proliferation.
  • Survival Improvement in Animal Models : In vivo studies have shown that treatment with 9-hydroxyellipticine significantly increases survival rates in mice with L1210 leukemia .
  • Selectivity Against Non-Cancerous Cells : Research indicates that 9-hydroxyellipticine exhibits selective cytotoxicity towards cancer cells without adversely affecting non-cancerous cells, highlighting its therapeutic potential .

Comparative Efficacy

A summary of the biological activity across different studies is presented below:

Study ReferenceCell Line TestedIC50 (µM)Notes
L1210 (murine leukemia)0.003Significant increase in survival in vivo
HeLa (human cervical)1.6Inhibits topoisomerase II activity
293T (human embryonic)1.2Shows selective inhibition of p53
K562 (human leukemia)35No cytotoxicity against non-cancerous cells

Immunomodulatory Effects

Beyond its antitumor activity, 9-hydroxyellipticine also exhibits immunomodulatory effects . Studies suggest that it can enhance immune responses, potentially improving the overall efficacy of cancer therapies when used in conjunction with immunotherapeutic agents .

Case Studies

Several case studies have highlighted the effectiveness of 9-hydroxyellipticine:

  • Case Study on Murine Models : A study demonstrated that administering 5 mg/kg of 9-hydroxyellipticine resulted in significant chromosomal aberrations and sister chromatid exchanges in murine bone marrow cells, indicating its potential effects on genetic material during treatment .
  • Clinical Implications : Research has suggested that combining 9-hydroxyellipticine with other therapies could enhance treatment outcomes for patients with resistant forms of leukemia and other malignancies .

Q & A

Basic Research Questions

Q. What are the primary mechanisms of action of 9-Hydroxyellipticine hydrochloride in preclinical models?

  • Answer : this compound exhibits dual inhibition of topoisomerase II (Topo II) and ryanodine receptors (RyR) . For Topo II, it stabilizes DNA-Topo II cleavage complexes, inducing DNA double-strand breaks (IC₅₀ = 3 nM in L1210 leukemia cells) . For RyR, it modulates intracellular calcium release, influencing apoptosis and oxidative stress pathways . To validate these mechanisms, use DNA relaxation assays for Topo II activity and calcium imaging or patch-clamp techniques for RyR modulation.

Q. How should researchers address solubility challenges when preparing this compound for in vitro studies?

  • Answer : The compound has limited solubility in aqueous buffers. For in vitro work, dissolve in DMSO (stock concentration ≤10 mM) and dilute in culture media to avoid precipitation. Heating above 37°C reduces stability; store stock solutions at -80°C (6 months) or -20°C (1 month) . For in vivo administration, use surfactant-based formulations (e.g., Cremophor EL) to enhance bioavailability .

Q. What standardized assays are recommended to evaluate its antitumor efficacy?

  • Answer :

  • In vitro : Use MTT/XTT assays with leukemia (L1210) or solid tumor cell lines. IC₅₀ values should be cross-validated with flow cytometry (apoptosis) and Western blotting (γH2AX for DNA damage) .
  • In vivo : Employ xenograft models (e.g., L1210 leukemia in mice) with intraperitoneal dosing (5–10 mg/kg). Monitor survival rates and tumor regression via bioluminescence imaging .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro potency (nM IC₅₀) and in vivo efficacy limitations?

  • Answer : Discrepancies often arise from pharmacokinetic barriers (e.g., rapid metabolism) or tumor microenvironment factors (e.g., hypoxia). To address this:

  • Perform pharmacokinetic profiling (plasma half-life, tissue distribution) using LC-MS/MS.
  • Optimize dosing regimens (e.g., sustained-release formulations) or combine with P-glycoprotein inhibitors to enhance tumor penetration .
  • Validate efficacy in orthotopic models that better mimic human disease .

Q. What methodologies are suitable for investigating its dual role as an antioxidant and pro-oxidant?

  • Answer :

  • Antioxidant activity : Measure ROS scavenging via DCFH-DA fluorescence in endothelial cells under oxidative stress (e.g., H₂O₂ exposure) .
  • Pro-oxidant effects : Quantify 8-OHdG levels (DNA oxidation marker) in tumor tissues using ELISA or immunohistochemistry .
  • Use knockout models (e.g., Nrf2⁻/⁻ mice) to dissect redox signaling pathways .

Q. How does this compound’s DNA intercalation affect Topo II inhibition?

  • Answer : Molecular dynamics simulations show that intercalation into AT-rich DNA regions distorts the helix, enhancing Topo II binding and cleavage complex stabilization. To study this:

  • Use circular dichroism to confirm DNA structural changes.
  • Compare activity in wild-type vs. Topo II-mutant cells to isolate intercalation-dependent effects .

Q. What strategies optimize its use in combination therapies?

  • Answer : Synergistic effects are observed with Topo I inhibitors (e.g., Silatecan) or DNA repair inhibitors (e.g., PARP inhibitors). Design studies using:

  • Isobologram analysis to quantify synergy.
  • Sequential dosing (e.g., 9-Hydroxyellipticine → Silatecan) to exploit cell-cycle vulnerabilities .

特性

IUPAC Name

5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O.ClH/c1-9-14-8-18-6-5-12(14)10(2)17-16(9)13-7-11(20)3-4-15(13)19-17;/h3-8,19-20H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLDKVFOKLGPVBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CN=CC2=C(C3=C1NC4=C3C=C(C=C4)O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

51131-85-2 (Parent)
Record name 9-Hydroxyellipticine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052238354
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20966614
Record name 5,11-Dimethyl-6H-pyrido[4,3-b]carbazol-9-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20966614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52238-35-4, 76448-45-8
Record name 9-Hydroxyellipticine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052238354
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ELLIPTICINE ANALOG
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=264136
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9 OHE HCl
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210717
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,11-Dimethyl-6H-pyrido[4,3-b]carbazol-9-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20966614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-HYDROXYELLIPTICINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KBD4FD43H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

9-Hydroxyellipticine hydrochloride
9-Hydroxyellipticine hydrochloride
9-Hydroxyellipticine hydrochloride
9-Hydroxyellipticine hydrochloride
9-Hydroxyellipticine hydrochloride
9-Hydroxyellipticine hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。